Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 821776-92-5
VCID: VC16812008
InChI: InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3
SMILES:
Molecular Formula: C14H17F3N2O
Molecular Weight: 286.29 g/mol

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-

CAS No.: 821776-92-5

Cat. No.: VC16812008

Molecular Formula: C14H17F3N2O

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- - 821776-92-5

Specification

CAS No. 821776-92-5
Molecular Formula C14H17F3N2O
Molecular Weight 286.29 g/mol
IUPAC Name 4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3
Standard InChI Key MSRZRBFKGFEZOS-UHFFFAOYSA-N
Canonical SMILES CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Introduction

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a complex organic compound featuring a benzonitrile backbone with a trifluoromethyl group at the second position and a propylamino group substituted with a methoxyethyl moiety at the fourth position. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its unique structure and reactivity.

Synthesis and Chemical Behavior

The synthesis of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- can be achieved through various organic synthesis methods, typically involving the reaction of appropriate precursors such as amines and halogenated benzonitriles. The compound exhibits typical reactivity of nitriles and aromatic compounds, including nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- shares structural similarities with other benzonitrile derivatives but is distinguished by its unique functional groups.

Compound NameStructureUnique Features
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-Benzonitrile backbone with trifluoromethyl and methoxyethylpropylamino groupsPresence of both trifluoromethyl and methoxyethyl groups enhances reactivity and biological activity.
4-Amino-2-(trifluoromethyl)benzonitrileSimilar benzonitrile backbone but lacks methoxyethyl groupPrimarily studied for anticancer properties.
EnzalutamideDistinct pharmacological effects, not a benzonitrile derivativeAn androgen receptor inhibitor.
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileContains a pyrazole ringUsed as tissue-selective androgen receptor modulators.

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